![molecular formula C21H17N3O2 B2984918 2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899728-82-6](/img/structure/B2984918.png)

2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

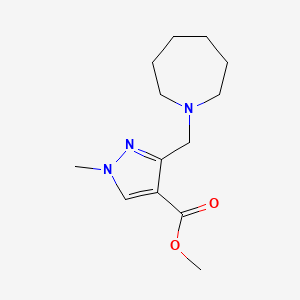

This compound is a complex organic molecule that contains several heterocyclic rings including a pyridine and a pyrazole . These types of compounds are often found in pharmaceuticals and have a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a pyridine ring (a six-membered ring with one nitrogen atom), a pyrazole ring (a five-membered ring with two nitrogen atoms), and a phenol group (a benzene ring with a hydroxyl group). The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The pyridine and pyrazole rings, for example, might participate in electrophilic substitution reactions. The phenol group could be involved in reactions such as esterification or ether formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of pyridine and pyrazole derivatives include relatively high melting points and boiling points, and the ability to form hydrogen bonds .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Research on the synthesis of pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine, and pyridine derivatives containing benzofuran moieties demonstrates the interest in creating complex heterocyclic systems for various applications, including pharmaceuticals and materials science. These compounds are synthesized through reactions involving diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds, showcasing the versatility of heterocyclic chemistry in generating compounds with potential biological and industrial applications (Abdelhamid, Fahmi, & Mohamed Alsheflo, 2012).

Docking Studies and Anticancer Research

Docking studies of chromeno[4,3-b]pyridine derivatives for breast cancer highlight the significance of heterocyclic compounds in drug discovery. Molecular docking and binding energy analyses provide insights into the interaction between synthesized compounds and target proteins, facilitating the design of potential anticancer drugs (Abd El Ghani, Elmorsy, & Ibrahim, 2022).

Antioxidant and Pharmacological Activities

The synthesis of phenothiazine derivatives and their evaluation for antioxidant and pharmacological activities illustrate the broader impact of such compounds in medicinal chemistry. These studies underscore the therapeutic potential of heterocyclic compounds, particularly in psychiatry and neurology, as well as their use in biochemistry and material science (Narule, Gaidhane, & Gaidhane, 2015).

Antimicrobial and Anti-Inflammatory Applications

Research into spiro derivatives of pyrazolo[1,5-c][1,3]benzoxazines demonstrates the antimicrobial, anti-inflammatory, and antioxidant activities of these compounds. Identifying compounds with significant activity against S. aureus and superior anti-inflammatory effects compared to traditional drugs such as diclofenac highlights the potential for developing new therapeutic agents based on heterocyclic chemistry (Mandzyuk et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds with pyrazolo and pyridine moieties have shown a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .

Mode of Action

It’s worth noting that compounds with similar structures have shown to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to exhibit diverse types of biological and pharmaceutical activities .

Result of Action

Similar compounds have shown to exhibit diverse types of biological and pharmaceutical activities .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

The pyrazolo[1,5-a]pyrimidine core of 2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-(5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c25-19-10-3-1-7-14(19)17-13-18-15-8-2-4-11-20(15)26-21(24(18)23-17)16-9-5-6-12-22-16/h1-12,18,21,25H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBSAYXIDJBUOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4O)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2984838.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2984839.png)

![7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2984843.png)

![[2-[2-(Difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2984844.png)

![N-(1-Pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2984845.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2984848.png)

![5-[(benzenesulfonyl)methyl]-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide](/img/structure/B2984849.png)

![ethyl 2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-5-propylthiophene-3-carboxylate](/img/structure/B2984854.png)